2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
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Overview
Description
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that features a unique combination of an oxadiazole ring and an oxane moiety. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the formation of the oxadiazole ring in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with varying degrees of saturation.
Scientific Research Applications
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients, such as ataluren for Duchenne muscular dystrophy and azilsartan for hypertension. This compound could potentially be explored for similar therapeutic applications.
Material Science: Oxadiazole derivatives are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is likely related to its ability to interact with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to form interactions with various biological molecules . This can lead to inhibition or activation of specific enzymes or receptors, resulting in therapeutic effects. Additionally, the oxane moiety may enhance the compound’s stability and bioavailability, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar applications in medicinal chemistry and material science.
Oxane Derivatives: Compounds containing the oxane moiety are commonly found in natural products and pharmaceuticals.
Uniqueness
2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to the combination of the oxadiazole ring and the oxane moiety This dual functionality provides a versatile scaffold for the development of new therapeutic agents and materials
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C9H15N3O2/c10-4-3-8-11-9(12-14-8)7-2-1-5-13-6-7/h7H,1-6,10H2 |
InChI Key |
OAVTYXWOXFHLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
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